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molecular formula C11H19N3 B8383045 (4-Pyrrolidin-1-yl-piperidin-1-yl)-acetonitrile

(4-Pyrrolidin-1-yl-piperidin-1-yl)-acetonitrile

Cat. No. B8383045
M. Wt: 193.29 g/mol
InChI Key: HGVQJCDELIPVEJ-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling of 4-Pyrrolidin-1-yl-piperidine (commercially available from CHESS GmbH) and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a white solid; ES-MS: M+=194.1: 1HNMR(DMSO-d6) 3.65 (s, 2H), 2.75-2.70 (m, 2H), 2.45-2.40 (m, 4H), 2.20-2.10 (m, 2H), 1.90-1.75 (m, 3H), 1.65-1.60 (m, 4H), 1.45-1.30 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:13][C:14]#[N:15]>>[N:1]1([CH:6]2[CH2:11][CH2:10][N:9]([CH2:13][C:14]#[N:15])[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
analogously to the preparation of Intermediate 149.2 as a white solid

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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